2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid
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Overview
Description
2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C13H16O3 and a molar mass of 220.26434 g/mol . This compound features a cyclobutyl ring substituted with a methoxyphenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclobutyl ring can be reduced to form cyclobutane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of substituted cyclobutyl acetic acid derivatives.
Scientific Research Applications
2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-Hydroxyphenyl)cyclobutyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-(4-Methylphenyl)cyclobutyl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(3-(4-Methoxyphenyl)cyclobutyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)11-6-9(7-11)8-13(14)15/h2-5,9,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
HUKDZFAFUYSOSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2)CC(=O)O |
Origin of Product |
United States |
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